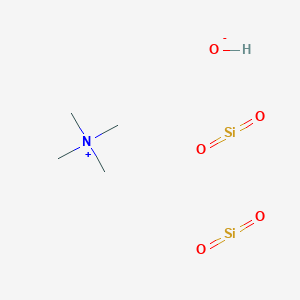![molecular formula C12H16N2O4 B12340866 (NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)
(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine is a complex organic compound with the molecular formula C12H15NO4 This compound is characterized by its unique structural features, including a nitrophenoxy group and a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine typically involves multiple steps. One common method starts with the preparation of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone. This intermediate can be synthesized through the reaction of 2-nitrophenol with 3,3-dimethyl-2-butanone under acidic conditions. The resulting product is then subjected to a condensation reaction with hydroxylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(Z)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitrophenoxy group can participate in electron transfer reactions, while the hydroxylamine moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate biological pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone: A precursor in the synthesis of the target compound.
2-Nitrophenol: A starting material in the synthesis process.
Hydroxylamine: A key reagent used in the condensation reaction.
Uniqueness
(Z)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a nitrophenoxy group and a hydroxylamine moiety makes it a versatile compound in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)11(13-15)8-18-10-7-5-4-6-9(10)14(16)17/h4-7,15H,8H2,1-3H3/b13-11- |
Clé InChI |
FRUNDRHYSPHBNH-QBFSEMIESA-N |
SMILES isomérique |
CC(C)(C)/C(=N\O)/COC1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)C(=NO)COC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B12340790.png)
![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)

![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)



![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)


![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)
